5-amino-N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

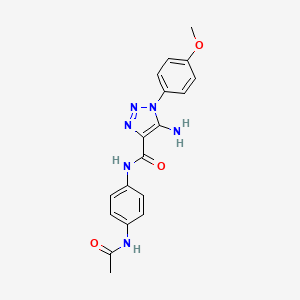

5-Amino-N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with:

- A 4-methoxyphenyl group at the 1-position,

- A 5-amino group at the 4-position,

- A carboxamide moiety linked to a 4-acetamidophenyl group at the N-position.

The compound belongs to a class of 1,2,3-triazole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiparasitic activities . Its structure combines electron-donating (methoxy) and electron-withdrawing (acetamido) groups, which may influence its solubility, bioavailability, and target binding affinity.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-5-amino-1-(4-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O3/c1-11(25)20-12-3-5-13(6-4-12)21-18(26)16-17(19)24(23-22-16)14-7-9-15(27-2)10-8-14/h3-10H,19H2,1-2H3,(H,20,25)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIOVNLKTDSLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

Introduction of Amino and Carboxamide Groups: The amino group can be introduced through a nucleophilic substitution reaction, while the carboxamide group can be formed by reacting the corresponding carboxylic acid with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or the triazole ring to a dihydrotriazole.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of 354.37 g/mol. Its structure features a triazole ring, which is known for contributing to the biological activity of many pharmaceuticals. The presence of multiple functional groups enhances its potential interactions with biological targets.

Antiviral Activity

Research has shown that triazole derivatives can exhibit antiviral properties. For instance, studies on related compounds have indicated that modifications in the triazole structure can lead to significant antiviral activity against HIV-1. The mechanism often involves the inhibition of viral replication at various stages, making these compounds potential candidates for further development as antiviral agents .

Anticancer Properties

Triazole compounds have been recognized for their anticancer potential. The structural similarity of 5-amino-N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide to known anticancer agents suggests that it may also possess similar properties. Research into related triazole derivatives has demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is another area of interest. Triazoles are known to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as diabetes and hypertension. The specific interactions and efficacy of 5-amino-N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in enzyme inhibition are still under investigation but show promise based on structural analogs .

Case Study 1: Antiviral Screening

A study evaluated a series of triazole derivatives for their antiviral activity against HIV-1. Among the tested compounds, those structurally related to 5-amino-N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide showed promising results in inhibiting viral replication in vitro. The most effective compounds demonstrated low toxicity profiles and high selectivity indices .

Case Study 2: Anticancer Efficacy

In a separate investigation focusing on anticancer properties, derivatives of triazoles were synthesized and tested against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics. The potential mechanism was attributed to the ability of these compounds to induce cell cycle arrest and apoptosis in cancerous cells .

Mechanism of Action

The mechanism of action of 5-amino-N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s triazole ring is known to form strong interactions with metal ions, which can modulate the activity of metalloenzymes. Additionally, the aromatic rings and functional groups can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Anticancer Activity

- Substituent Impact: Fluorinated and chlorinated aryl groups (e.g., 4-fluorophenyl, 3-chlorophenyl) are associated with enhanced antiproliferative activity. For instance, 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide exhibited potent activity against CNS cancer SNB-75 cells (GP = -27.30%) .

- Electron-Donating Groups : Methoxy groups (e.g., in 4-methoxyphenyl) may improve solubility but reduce target binding affinity compared to halogenated analogs .

Enzyme Inhibition

- c-Met Kinase Inhibition: A related compound, 1-(4-chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide, demonstrated selective inhibition of c-Met kinase, inducing apoptosis in multiple cancer cell lines (MCF-7, HepG2, A549) .

Antiparasitic Activity

- Trypanosoma cruzi: The 5-amino-1,2,3-triazole-4-carboxamide scaffold has shown activity against Trypanosoma cruzi, a parasite causing Chagas disease .

Clinical and Commercial Derivatives

- Rufinamide: A clinically approved antiepileptic drug (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) shares the triazole-carboxamide core but lacks the 5-amino group, highlighting the importance of substituent modifications for therapeutic specificity .

Biological Activity

5-amino-N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, mechanisms of action, and biological activity of this compound, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of 5-amino-N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of various substituted phenyl groups with triazole derivatives. The structural formula can be represented as follows:

This compound features a triazole ring that is known for its role in enhancing biological activity through various mechanisms.

Antimicrobial Properties

Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial activity. A study focused on derivatives of triazole showed that they could inhibit bacterial growth by disrupting DNA synthesis mechanisms. Specifically, 5-amino-N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. For instance:

- Acetylcholinesterase (AChE) Inhibition : The compound showed promising results as an AChE inhibitor with an IC50 value indicating effective binding affinity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Butyrylcholinesterase (BuChE) Inhibition : Similar to AChE, BuChE inhibition was observed, contributing to the understanding of its role in neuroprotection .

The biological activity of the compound is primarily attributed to its ability to interact with specific enzyme active sites. Molecular docking studies have revealed that the triazole ring facilitates hydrogen bonding and π–π stacking interactions with key amino acids in the enzyme's active site. This structural interaction is crucial for inhibiting enzyme activity and modulating physiological responses .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 5-amino-N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 µg/mL for various pathogens. This highlights its potential as a novel antimicrobial agent.

Case Study 2: Neuroprotective Effects

In a study examining neuroprotective properties, the compound was administered to neuronal cell cultures exposed to oxidative stress. The results demonstrated that it significantly reduced cell death and protected against neurotoxicity induced by hydrogen peroxide (H2O2), suggesting its potential application in neurodegenerative disease therapies .

Data Tables

| Biological Activity | IC50 Value (µM) | Pathogen/Target |

|---|---|---|

| AChE Inhibition | 0.23 | Acetylcholinesterase |

| BuChE Inhibition | 0.03 | Butyrylcholinesterase |

| Antimicrobial Activity (MIC) | 0.5 - 2 | Various bacterial strains |

Q & A

Q. What are the critical steps in synthesizing 5-amino-N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and how is purity ensured?

The synthesis involves a multi-step process, including condensation of substituted anilines and isocyanides to form intermediate carboximidoyl chlorides, followed by cyclization with sodium azide to construct the triazole core . Key steps include precise stoichiometric control and inert atmosphere conditions to avoid side reactions. Purity is verified via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Recrystallization from aprotic solvents (e.g., DMF/ethanol mixtures) is recommended to isolate high-purity crystals .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding patterns, particularly the acetamido and methoxyphenyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .

- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves crystal packing and anisotropic displacement parameters, critical for understanding intermolecular interactions (e.g., hydrogen bonds between triazole NH and carbonyl groups) .

Q. How can researchers address low aqueous solubility during in vitro assays?

Solubility challenges arise from hydrophobic aryl groups. Strategies include:

- Use of co-solvents (e.g., DMSO ≤1% v/v) with physiological buffers.

- Derivatization: Introducing polar groups (e.g., sulfonate or hydroxyl) at the 5-amino position while retaining bioactivity .

Advanced Research Questions

Q. How should enzyme inhibition assays (e.g., HDAC or kinase targets) be designed to evaluate this compound’s mechanism?

- Enzyme Assays : Use fluorogenic substrates (e.g., acetylated lysine for HDACs) to measure activity inhibition. Include positive controls (e.g., trichostatin A for HDACs) and negative controls (enzyme-free blanks) .

- IC Determination : Perform dose-response curves (1 nM–100 µM) with triplicate measurements. Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate potency .

- Binding Mode Analysis : Pair kinetic assays with molecular docking (AutoDock Vina) to predict interactions with catalytic residues .

Q. What methodologies resolve contradictions in reported biological activity across studies?

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends. Adjust for variables like cell line heterogeneity or assay pH .

- Orthogonal Assays : Validate anti-cancer activity via both MTT (cell viability) and caspase-3/7 assays (apoptosis) to confirm mechanism .

- Statistical Robustness : Apply Design of Experiments (DoE) principles to optimize assay conditions (e.g., fractional factorial design for variable screening) .

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetics?

- QSAR Modeling : Use MOE or Schrödinger to correlate structural features (e.g., logP, polar surface area) with bioavailability. Prioritize derivatives with ClogP <5 and >2 hydrogen bond donors .

- ADMET Prediction : SwissADME or ADMETlab2.0 predict absorption, CYP450 interactions, and toxicity risks.

- Reaction Path Search : Implement ICReDD’s quantum chemical workflows to explore synthetic routes for novel derivatives (e.g., substituting methoxyphenyl with pyridyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.